N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
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Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide: is a complex organic compound that features a pyrrolidine ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from 1-ethylpyrrolidine through a series of reactions involving alkylation and cyclization.
Quinoline Derivative Preparation: The quinoline derivative is prepared by hydroxylation and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the quinoline derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or ethers, depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Quinoline Derivatives: Compounds such as hydroxyquinolines and quinoline carboxamides.
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is unique due to its specific combination of a pyrrolidine ring and a quinoline derivative, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-2-21-9-3-4-14(21)11-19-18(23)12-24-15-7-5-13-6-8-17(22)20-16(13)10-15/h5,7,10,14H,2-4,6,8-9,11-12H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
ZXQWSISONCPGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)COC2=CC3=C(CCC(=O)N3)C=C2 |
Origin of Product |
United States |
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